6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Lipophilicity Drug-likeness ADME prediction

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1447965-79-8) is a dual-substituted, partially saturated 1,5-naphthyridine building block (C9H11BrN2O, MW 243.10 g/mol). The 6-position bromine provides a synthetic handle for cross-coupling chemistry, while the 8-methoxy group modulates electronic and steric properties.

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 1447965-79-8
Cat. No. B1448285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
CAS1447965-79-8
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC2=C1NCCC2)Br
InChIInChI=1S/C9H11BrN2O/c1-13-7-5-8(10)12-6-3-2-4-11-9(6)7/h5,11H,2-4H2,1H3
InChIKeyRVCPVTWTSWNMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1447965-79-8) – Procurement-Ready Chemical Profile


6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1447965-79-8) is a dual-substituted, partially saturated 1,5-naphthyridine building block (C9H11BrN2O, MW 243.10 g/mol). The 6-position bromine provides a synthetic handle for cross-coupling chemistry, while the 8-methoxy group modulates electronic and steric properties [1]. This scaffold belongs to a class of heterocycles known for diverse biological activity, and the compound is offered at research-grade purity by multiple vendors .

Why 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine Cannot Be Interchanged with Other Tetrahydro-1,5-naphthyridine Analogs


Simple substitution among tetrahydro-1,5-naphthyridine derivatives is not feasible for quantitative structure-activity relationship (SAR) or library synthesis programs. Removal of the 8-methoxy group decreases both the topological polar surface area (TPSA) and hydrogen-bond acceptor count, altering solubility and permeability profiles [1][2]. Conversely, omitting the 6-bromo substituent eliminates the primary synthetic derivatization site for palladium-catalyzed cross-coupling, which is essential for generating diverse analog libraries [3]. The specific combination of substituents in this compound produces a calculated lipophilicity (XLogP3 2.3) and steric environment that cannot be replicated by the parent, mono-bromo, or mono-methoxy compounds, as shown in the quantitative comparisons below.

Head-to-Head Physicochemical and Hazard Differentiation of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine


Lipophilicity (XLogP3) Comparison: How 6-Br/8-OMe Substitution Alters Predicted Partitioning

The target compound exhibits an XLogP3 of 2.3, identical to the 6-bromo analog (2.3) and 1.0 log unit higher than the 8-methoxy analog (1.2) and the parent 1,2,3,4-tetrahydro-1,5-naphthyridine (1.3) [1][2][3]. This demonstrates that the bromine atom dominates lipophilicity contribution over the methoxy group, and that the target compound's predicted membrane permeability aligns more closely with the monobromo scaffold than with the monomethoxy or unsubstituted cores.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: 8-Methoxy versus 6-Bromo Contributions

TPSA is a critical determinant of passive membrane permeability. The target compound's TPSA of 34.2 Ų is 9.3 Ų higher than that of 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine (24.9 Ų) and equal to that of 8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (34.2 Ų) [1][2][3]. This indicates that the 8-methoxy group is the dominant contributor to the polar surface, and the target compound is predicted to have lower passive membrane permeability than the 6-bromo-only analog.

Polar surface area Permeability Oral bioavailability

Molecular Weight and Heavy Atom Count Differentiation: Implications for Fragment-Based Screening

The target compound (MW 243.10 g/mol) is 30.0 Da heavier than 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine (213.07 g/mol), 78.9 Da heavier than 8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (164.20 g/mol), and 108.9 Da heavier than the parent scaffold (134.18 g/mol) [1][2][3]. With 13 heavy atoms, it sits at the upper boundary of conventional fragment libraries (typically ≤300 Da), whereas the 8-methoxy and parent analogs fall within the optimal fragment range (MW <250 Da).

Fragment-based drug discovery Ligand efficiency Molecular complexity

Globally Harmonized System (GHS) Hazard Profile: No Differentiation from Single-Substituted Analogs

The target compound carries GHS hazard statements H302 (acute oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), each reported at 100% notification frequency to the ECHA C&L Inventory [1]. The 6-bromo analog (CAS 1219022-46-4) bears an identically classified hazard profile with the same four H-statements at 100% frequency [2]. No comparative safety advantage or disadvantage exists between these two brominated tetrahydro-1,5-naphthyridine analogs.

Laboratory safety Hazard classification Procurement handling

Synthetic Utility: The 6-Br/8-OMe Combination as a Dual-Functionalization Scaffold

The 6-position aryl bromide enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Stille) for C–C or C–N bond formation, while the 8-methoxy group serves as a electron-donating substituent that activates the pyridine ring toward electrophilic substitution and can later be demethylated to a hydroxyl handle if required [1]. In contrast, 8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1820673-53-7) lacks the halogen coupling site, limiting it to nucleophilic or electrophilic substitution chemistry [2]. Conversely, 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1219022-46-4) lacks the methoxy directing group, which alters the regiochemical outcome of further functionalization [3]. No published kinetic or yield comparison data were identified for this specific compound series.

Cross-coupling C-H activation Medicinal chemistry

Computed Hydrogen-Bond Acceptor Count: Impact on Supramolecular Interactions

The target compound has 3 H-bond acceptor sites (N1, N5, and the methoxy oxygen), compared to 2 acceptors for both 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine and the parent scaffold [1][2][3]. The additional acceptor arises solely from the 8-methoxy oxygen. This increases the compound's capacity for intermolecular hydrogen bonding, which can influence solubility, co-crystal formation, and target binding interactions in biological systems.

Hydrogen bonding Crystal engineering Solubility prediction

Optimal Application Scenarios for Procuring 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine


Library Synthesis Requiring Orthogonal, Sequential Derivatization

Medicinal chemistry groups building focused libraries benefit from the dual-functionalized scaffold: the 6-bromo group undergoes Suzuki or Buchwald coupling in step one, followed by O-demethylation or electrophilic substitution directed by the 8-methoxy group in step two. This sequential strategy reduces the total synthetic steps relative to building from a mono-functional analog [1].

Fragment-to-Lead Optimization Where TPSA Must Exceed 30 Ų

In CNS drug discovery programs that require a TPSA threshold >30 Ų for reduced brain penetration, the target compound (TPSA 34.2 Ų) is a more appropriate choice than 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine (TPSA 24.9 Ų) for generating peripherally restricted lead series [2].

Synthesis of Naphthyridine-Based Kinase Inhibitor Intermediates

The 1,5-naphthyridine core is a privileged scaffold in kinase inhibitor design (e.g., MELK, PI4K, BET bromodomain inhibitors). The bromine atom provides a universal coupling site for introducing diverse aryl/heteroaryl groups, while the methoxy group can be retained to fine-tune selectivity or removed to unmask a hydroxyl pharmacophore [3].

Building Block Procurement for Automated Parallel Synthesis Platforms

For automated liquid-handling and parallel synthesis workflow, the availability of this compound in >97% purity from multiple commercial suppliers (e.g., CymitQuimica, Leyan, MolCore) and its defined computed properties enable reproducible weighing, dissolution, and reaction setup across high-throughput experimentation platforms .

Quote Request

Request a Quote for 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.